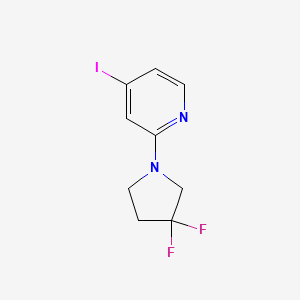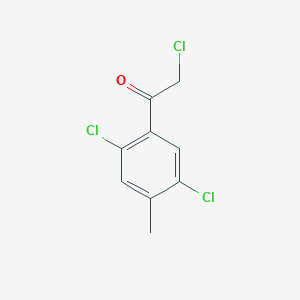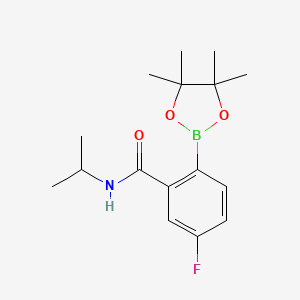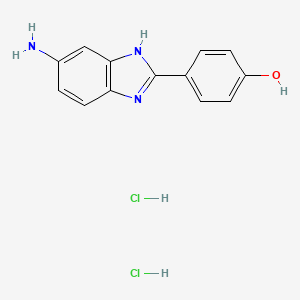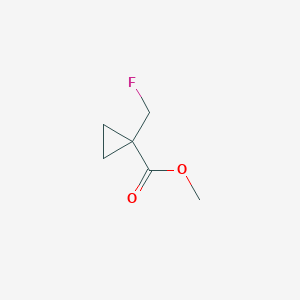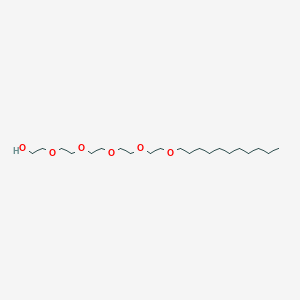
3,6,9,12,15-Pentaoxahexacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxahexacosan-1-ol is a chemical compound with the molecular formula C21H44O6. It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages. This compound is known for its unique structure, which includes five oxygen atoms interspersed within a long carbon chain, ending with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a long-chain alcohol. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-purity ethylene oxide and stringent purification processes further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ethers, esters, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,9,12,15-Pentaoxahexacosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: It serves as a solubilizing agent for hydrophobic drugs, enhancing their bioavailability.
Industry: The compound is utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxahexacosan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their stability and function.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar in structure but with a longer carbon chain.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: A shorter chain analog with similar properties.
3,6,9,12,15-Pentaoxatetracosan-1-ol: Another analog with a slightly different chain length.
Uniqueness
3,6,9,12,15-Pentaoxahexacosan-1-ol is unique due to its specific chain length and the number of ether linkages, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring precise control over solubility and interaction with biological membranes.
Properties
CAS No. |
92691-26-4 |
|---|---|
Molecular Formula |
C21H44O6 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-12-23-14-16-25-18-20-27-21-19-26-17-15-24-13-11-22/h22H,2-21H2,1H3 |
InChI Key |
CKWBDGZSZXLHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
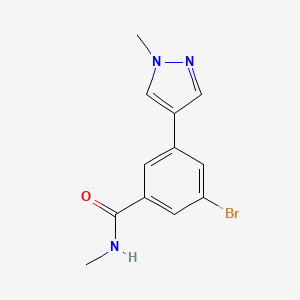
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
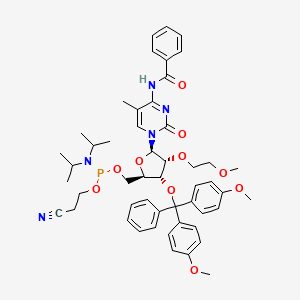
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
